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Technical Support Center: [11C]GR103545 Radiosynthesis

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Compound of Interest		
Compound Name:	GR103545	
Cat. No.:	B1241198	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiosynthesis of [11C]GR103545, with a focus on improving its specific activity.

Frequently Asked Questions (FAQs)

Q1: What is [11C]GR103545 and why is high specific activity important?

A1: [11C]GR103545 is a potent and selective kappa-opioid receptor (KOR) agonist used as a positron emission tomography (PET) tracer for in vivo imaging of cerebral KORs.[1][2][3] High specific activity (SA) is crucial for human imaging studies to minimize the injected mass of the compound, thereby avoiding potential pharmacological effects and ensuring that the tracer accurately reflects the receptor density without causing undesirable physiological side effects. [1][4]

Q2: What are the common challenges in the radiosynthesis of [11C]GR103545 that lead to low specific activity?

A2: Historically, the advancement of [11C]GR103545 to human imaging studies was hindered by difficulties associated with its multiple-step radiosynthesis, which often resulted in a final product with low specific activity.[1][4] Some older methods were found to be capricious, leading to large variations in specific activity.[5]



Q3: What is the recommended modern method for synthesizing [11C]**GR103545** with high specific activity?

A3: A novel one-pot, two-step radiosynthesis method has been developed that reliably produces [11C]GR103545 with high specific activity and radiochemical yield.[1][4] This method involves the use of [11C]methyl trifluoromethanesulfonate ([11C]CH3OTf) for the radiolabeling step.[1][5]

Troubleshooting Guide

Issue 1: Low Radiochemical Yield (RCY)

- Possible Cause: Suboptimal reaction conditions.
- Troubleshooting Steps:
 - Optimize Temperature and Time: The reaction of the carbamino adduct with [11C]CH3OTf is sensitive to temperature and reaction time. Increasing the temperature from 25°C to 40°C and optimizing the reaction time can significantly improve the radiochemical yield.[5]
 [6]
 - Choice of Phase-Transfer Catalyst: Substituting tetrabutylammonium iodide (TBAI) with tetrabutylammonium triflate (TBAOTf) has been shown to improve RCYs.[5]
 - Precursor Solution Volume: Reducing the volume of the precursor solution can lead to a higher isolated RCY. For instance, using 100 μl of the precursor solution in DMF has been found to be effective.[5]

Issue 2: Low Specific Activity (SA)

- Possible Cause: Contamination with non-radioactive carbon or inefficient radiolabeling.
- Troubleshooting Steps:
 - Utilize High Specific Activity Precursor: The use of [11C]CH3OTf is recommended over [11C]CH3I as it is more reactive and can lead to higher specific activity under milder conditions.[5]



- Optimize Precursor Concentration: While not explicitly detailed in the provided results,
 ensuring the optimal concentration of the des-carbamate-GR103545 precursor is crucial.
- Ensure Efficient Trapping of [11C]CH3OTf: The carbamino adduct solution in DMF should effectively trap the [11C]CH3OTf. A volume of 100 μl has been shown to retain over 90% of the introduced activity.[5]

Issue 3: Formation of Impurities

- Possible Cause: Decomposition of the carbamino adduct at elevated temperatures.
- · Troubleshooting Steps:
 - Maintain Mild Reaction Temperatures: Heating the reaction mixture in an attempt to improve RCY can lead to the formation of N-[11C-methyl]-benzylamine as an impurity. It is crucial to maintain milder temperatures (≤ 40°C) to ensure the stability of the carbamino adduct.[5]
 - Use of [11C]CH3OTf: The high reactivity of [11C]CH3OTf allows the alkylation to proceed to completion before the decomposition of the carbamino adduct, thus minimizing impurity formation.[5]

Quantitative Data Summary

Table 1: Comparison of Different Radiosynthesis Methods for [11C]GR103545

Method	Radiochemical Yield (RCY)	Specific Activity (SA)	Synthesis Time (EOS)
One-pot, two-step with [11C]CH3OTf	85 ± 6% (isolated)	1792 ± 312 mCi/μmol	< 25 min
One-pot, two-step with [11C]CH3OTf	≥90% (chemical and radiochemical purities)	290.45 ± 99.9 MBq/nmol	43 min
Older methods with [11C]CH3I	18-36%	150-495 mCi/μmol (variable)	Not specified



Data compiled from multiple sources.[1][5]

Table 2: Effect of Reaction Conditions on Radiochemical Yield of [11C]GR103545

Temperature (°C)	Reaction Time (min)	Radiochemical Yield (RCY)
25	5	64 ± 5%
35	5	72 ± 6%
40	2	84 ± 4%
40	5	91 ± 5%

Data from a study optimizing the reaction of des-carbamate-**GR103545** with a TBA-reagent and Cs2CO3 in the presence of CO2.[6]

Experimental Protocols

Detailed Methodology for the One-Pot, Two-Step Radiosynthesis of [11C]GR103545

This protocol is based on the improved method utilizing [11C]CH3OTf and is designed for an automated synthesis module like the TRACERLab FXC.[1]

Step 1: Formation of the Carbamino Adduct

- To a solution of des-carbamate-GR103545 (3 mg, 8.4 μmol) in anhydrous dimethylformamide (DMF) (500 μl), add 3 molar equivalents of a tetrabutylammonium (TBA) reagent and 3 molar equivalents of cesium carbonate (Cs2CO3).[5][6]
- Bubble carbon dioxide (CO2) gas (20 ml/min) through the suspension for 1 hour at room temperature. This converts the desmethoxycarbonyl precursor to the carbamic acid intermediate, desmethyl-GR103545.[1][5][6]

Step 2: Radiolabeling with [11C]CH3OTf

Produce [11C]CH3OTf from [11C]CH4 via [11C]CH3I.



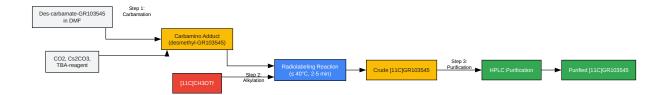
- Sweep and trap the [11C]CH3OTf in the reaction vial containing the carbamino adduct solution.
- Allow the reaction to proceed for the desired period (e.g., 2-5 minutes) at the optimized temperature (e.g., 40°C).[5][6] The [11C]methyl trifluoromethanesulfonate radiolabels the intermediate at the carboxyl oxygen to yield [11C]GR103545.[1]

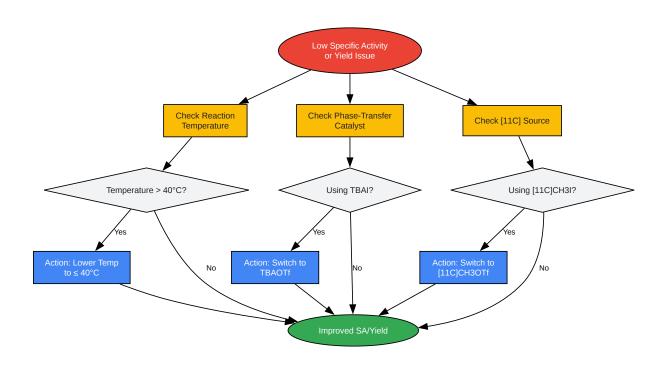
Step 3: Purification and Formulation

- Purify the final product using high-performance liquid chromatography (HPLC).
- Formulate the purified [11C]GR103545 in a suitable solvent for injection. The entire process from the end of bombardment (EOB) should take less than 25-43 minutes.[1][5]

Visualizations







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